molecular formula C9H16ClNO B12314336 2-(2-Methylallyl)piperidin-3-one hydrochloride

2-(2-Methylallyl)piperidin-3-one hydrochloride

Cat. No.: B12314336
M. Wt: 189.68 g/mol
InChI Key: VEJOGLUUIVKZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylallyl)piperidin-3-one hydrochloride is a chemical compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design . This compound features a piperidine ring substituted with a 2-methylallyl group and a ketone functional group at the 3-position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylallyl)piperidin-3-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield . The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylallyl)piperidin-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylallyl)piperidin-3-one hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a 2-methylallyl group and a ketone functional group at the 3-position makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)piperidin-3-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-7(2)6-8-9(11)4-3-5-10-8;/h8,10H,1,3-6H2,2H3;1H

InChI Key

VEJOGLUUIVKZRH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1C(=O)CCCN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.